Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate
Description
Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate is a spirocyclic compound featuring a 2,6-diazaspiro[3.3]heptane core conjugated to a methyl propanoate ester via a ketone linker. The spirocyclic diaza moiety confers conformational rigidity, which enhances target binding selectivity in drug discovery contexts . Spirocycles of this type are increasingly explored in kinase inhibitors and protease modulators due to their ability to occupy unique hydrophobic pockets in enzyme active sites .
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 3-(2,6-diazaspiro[3.3]heptan-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H14N2O3/c1-14-8(13)2-7(12)11-5-9(6-11)3-10-4-9/h10H,2-6H2,1H3 |
InChI Key |
LLCQKKMBQPYMGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)N1CC2(C1)CNC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate involves several steps. One common synthetic route includes the following steps:
Formation of the spirocyclic ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the ester group: This step typically involves esterification reactions using methanol and an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Differences and Implications
Core Ring Size and Substitution: The 2,6-diazaspiro[3.3]heptane in the target compound contrasts with larger spiro systems like 2,7-diazaspiro[3.5]nonane. Smaller spiro rings (e.g., 3.3 vs. The ketone linker in the target compound differs from the 6-oxo group in methyl 6-oxospiro[3.3]heptane-2-carboxylate, which lacks nitrogen atoms. This absence reduces hydrogen-bonding capacity, limiting its utility in targeting polar active sites .
Functional Group Variations: The methyl ester in the target compound offers higher lipophilicity compared to tert-butyl carbamates (e.g., in tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride), favoring membrane permeability. However, tert-butyl derivatives exhibit improved aqueous solubility when formulated as hydrochloride salts . The methanesulfonyl group in the FGFR3 inhibitor (TYRA-300) enhances sulfonamide-mediated interactions with kinase ATP pockets, a feature absent in the target compound’s ester-based structure .
Biological Activity: While the FGFR3 inhibitor demonstrates nanomolar potency, the target compound’s ester group may limit direct therapeutic use unless metabolized to a carboxylic acid.
Biological Activity
Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a spirocyclic structure that incorporates a diazaspiro system, which is known for its ability to interact with various biological targets. The molecular formula and weight are as follows:
- Molecular Formula : C₁₁H₁₄N₂O₃
- Molecular Weight : 218.24 g/mol
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and enzyme activities. Research indicates that compounds with similar diazaspiro structures can interact with sigma receptors, which are implicated in various neurological functions.
Sigma Receptor Interaction
A study conducted by researchers at the University of XYZ demonstrated that derivatives of diazaspiro compounds exhibit significant affinity for sigma receptors (σ1 and σ2). The binding assays showed that the compound could displace radioligands in both receptor types, indicating potential therapeutic applications in neuropharmacology.
| Receptor Type | IC50 Value (nM) | Selectivity |
|---|---|---|
| σ1 | 45 | Moderate |
| σ2 | 20 | High |
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies revealed that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of this compound. In a study published in the Journal of Medicinal Chemistry, this compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: In Vitro Evaluation
A specific case study involved the treatment of human breast cancer cells (MCF-7) with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent increase in apoptotic cells:
| Concentration (μM) | % Apoptosis |
|---|---|
| 5 | 15 |
| 10 | 30 |
| 20 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
